molecular formula C20H17FN6O2S B2762648 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 863457-76-5

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2762648
CAS No.: 863457-76-5
M. Wt: 424.45
InChI Key: VHROKZNTPAXXBT-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide” is a complex organic molecule. It has a molecular formula of C13H11FN6OS, an average mass of 318.329 Da, and a monoisotopic mass of 318.069916 Da .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C13H11FN6OS. It contains a fluorobenzyl group, a triazolopyrimidinyl group, a thio group, and a methoxyphenylacetamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular formula of C13H11FN6OS, an average mass of 318.329 Da, and a monoisotopic mass of 318.069916 Da .

Scientific Research Applications

Radioligand Development for Imaging

A study by Dollé et al. (2008) focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This research is part of efforts to develop novel compounds for in vivo imaging using positron emission tomography (PET), showcasing the application of similar compounds in medical diagnostics and research (Dollé et al., 2008).

Anticancer and Antimicrobial Applications

Wang et al. (2015) modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3K inhibitor, demonstrating its significant anticancer effects. This research highlights the potential of chemical compounds in cancer treatment and the development of new therapeutic agents (Wang et al., 2015).

Synthesis of Novel Molecular Structures

Fadda et al. (2017) utilized a precursor similar in structure for the synthesis of various heterocycles, such as pyrrole, pyridine, and coumarin derivatives. These synthesized compounds were tested as insecticidal agents against the cotton leafworm, demonstrating the diverse applications of such compounds in developing new pesticides (Fadda et al., 2017).

Antimicrobial Activity

Sahi and Paul (2016) explored the synthesis and in vitro antibacterial and antifungal activities of new quinolines and pyrimidine derivatives. Their research contributes to the search for novel antimicrobial agents, showing the potential of such compounds in combating resistant microbial strains (Sahi & Paul, 2016).

Future Directions

The future directions for this compound could involve further studies to determine its biological activity and potential applications. This could include screening for efficient and novel drugs .

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2S/c1-29-16-5-3-2-4-15(16)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)10-13-6-8-14(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHROKZNTPAXXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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